molecular formula C15H22O2 B13760424 Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate CAS No. 230287-81-7

Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate

Cat. No.: B13760424
CAS No.: 230287-81-7
M. Wt: 234.33 g/mol
InChI Key: HQCIUZLBNNCORC-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a propanoate group attached to a phenyl ring substituted with a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[4-(2-methylpropyl)phenyl]propanoate typically involves the esterification of 3-[4-(2-methylpropyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-[4-(2-methylpropyl)phenyl]propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: 3-[4-(2-methylpropyl)phenyl]propanoic acid and ethanol.

    Reduction: 3-[4-(2-methylpropyl)phenyl]propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical processes.

Comparison with Similar Compounds

    Ethyl benzoate: Another ester with a similar structure but without the 2-methylpropyl group.

    Isopropyl butyrate: An ester with a different alkyl group attached to the oxygen atom.

    Methyl acetate: A simpler ester with a shorter carbon chain.

Uniqueness: Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific interactions or properties are required.

Properties

CAS No.

230287-81-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

ethyl 3-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C15H22O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-8,12H,4,9-11H2,1-3H3

InChI Key

HQCIUZLBNNCORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CC(C)C

Origin of Product

United States

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